Ethyl 4-((2-(2-fluorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate
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Overview
Description
- Ethyl 4-((2-(2-fluorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is a complex organic compound with the molecular formula C₁₆H₁₄FNO₃.
- It belongs to the class of benzoate derivatives and contains both aromatic and heterocyclic moieties.
- The compound’s structure features an ethyl ester group (C₂H₅CO₂) attached to a benzoate ring, which in turn is linked to a tetrahydroisoquinoline ring system.
- The presence of fluorine, methoxy groups, and the tetrahydroisoquinoline scaffold makes it intriguing for various applications.
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Medicinal Chemistry:
Chemical Biology:
Mechanism of Action
- The exact mechanism remains speculative, but the compound likely interacts with cellular targets related to its structural features.
- Further research is needed to elucidate its specific molecular pathways.
Comparison with Similar Compounds
Similar Compounds:
Remember that this compound’s exploration is ongoing, and further research will uncover more about its properties and applications
Properties
Molecular Formula |
C28H28FNO6 |
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Molecular Weight |
493.5 g/mol |
IUPAC Name |
ethyl 4-[[2-(2-fluorobenzoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate |
InChI |
InChI=1S/C28H28FNO6/c1-4-35-28(32)18-9-11-20(12-10-18)36-17-24-22-16-26(34-3)25(33-2)15-19(22)13-14-30(24)27(31)21-7-5-6-8-23(21)29/h5-12,15-16,24H,4,13-14,17H2,1-3H3 |
InChI Key |
VOYKLBBKTPZAAV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC=CC=C4F)OC)OC |
Origin of Product |
United States |
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